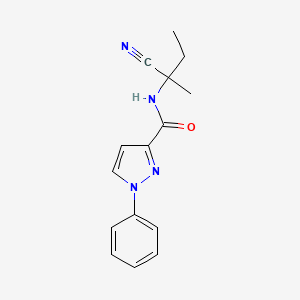

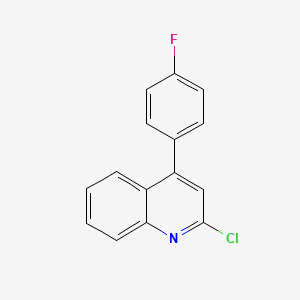

2-Chloro-4-(4-fluorophenyl)quinoline

Overview

Description

“2-Chloro-4-(4-fluorophenyl)quinoline” is a chemical compound with the molecular formula C15H9ClFN . It is a type of quinoline, a class of compounds that are widely found in nature and have various applications in fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves various protocols that have been reported in the literature. For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various techniques. For instance, quantum chemical calculations (Ab Initio & DFT), Hirshfeld surface analysis, and crystal structure studies have been conducted .Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, exhibit a wide range of chemical reactions. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, it has an average mass of 257.690 Da and a monoisotopic mass of 257.040741 Da .Scientific Research Applications

Fluorophore Development for Biochemistry and Medicine : Quinoline derivatives, including those related to 2-Chloro-4-(4-fluorophenyl)quinoline, are known for their efficiency as fluorophores. These compounds are utilized in biochemistry and medicine to study various biological systems, particularly DNA fluorophores based on fused aromatic systems containing heteroatoms. Their sensitivity and selectivity make them valuable in this area (Aleksanyan & Hambardzumyan, 2013).

Anticancer Activity : Amino- and fluoro-substituted quinoline derivatives have shown potential as novel anticancer agents. Studies involving these compounds have demonstrated their ability to inhibit cancer cell viability and induce apoptosis in carcinoma cell lines. This suggests their potential use in designing potent inhibitors for cancer therapy (Bhatt, Agrawal, & Patel, 2015).

c-Met Kinase Inhibitors : Novel 4-(2-fluorophenoxy)quinoline derivatives have been studied for their antiproliferative activity against various cancer cell lines. These compounds, related to this compound, act as c-Met kinase inhibitors and have shown promise in the treatment of cancer (Li et al., 2013).

Synthesis and Antimicrobial Activity : The synthesis of quinoline derivatives and their phenylacetylene derivatives has been explored, with a focus on their potential antimicrobial activity. This research contributes to the development of new antimicrobial agents (Bonacorso et al., 2018).

Amylolytic Agents : Research on fluorine-bearing quinoline derivatives has indicated their effectiveness as amylolytic agents against Aspergillus fungi. This highlights the potential use of these compounds in treating fungal infections (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Fluorescence in Biomedical Applications : A study on indolizino[3,2-c]quinolines, which are related to this compound, has revealed their promising optical properties for use as fluorescent probes in aqueous systems, highlighting their potential in biomedical applications (Park, Kwon, Lee, & Kim, 2015).

Mechanism of Action

Target of Action

A related compound, tak-242, has been found to selectively inhibit toll-like receptor 4 (tlr4) intracellular signaling . TLR4 plays a crucial role in innate immunity by recognizing pathogen-associated molecular patterns and initiating inflammatory responses.

Mode of Action

If we consider the action of tak-242, it suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling . This suggests that 2-Chloro-4-(4-fluorophenyl)quinoline might interact with its targets in a similar way, leading to changes in cellular signaling pathways.

Result of Action

If we consider the effects of tak-242, a related compound, it suppresses the production of multiple cytokines . This suggests that this compound might have similar effects, potentially leading to modulation of immune responses.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-4-(4-fluorophenyl)quinoline are largely determined by its interactions with various biomolecules. It is known that quinolines can interact with enzymes, proteins, and other biomolecules

Cellular Effects

Quinolines have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects are likely to be mediated by the compound’s influence on various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function of quinolines have been subjects of study in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. The effects of quinolines at different dosages have been studied in animal models .

Metabolic Pathways

Quinolines are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Quinolines are known to interact with various transporters and binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Quinolines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

2-chloro-4-(4-fluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN/c16-15-9-13(10-5-7-11(17)8-6-10)12-3-1-2-4-14(12)18-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXESZDQRNFIGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)